molecular formula C19H18N2O2S B6052633 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B6052633
M. Wt: 338.4 g/mol
InChI Key: PRYPLEXRSMYMIX-GZTJUZNOSA-N
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Description

2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as DMABMT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. DMABMT is a member of the thiazole family, which is a class of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in their structure.

Scientific Research Applications

2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields of science. In medicine, 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. In chemistry, 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been used as a ligand in metal complexes, which can be used for catalytic reactions. In biology, 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to be related to its ability to interact with metal ions. 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to bind to metal ions such as copper, zinc, and nickel, which can lead to the formation of metal complexes. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In vivo studies have shown that 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its ability to form stable metal complexes, which can be used for various applications such as catalysis and sensing. However, one limitation is that 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for experiments.

Future Directions

There are several future directions for the study of 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one and its interactions with metal ions and biological molecules.
In conclusion, 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its ability to form stable metal complexes and its potential as a therapeutic agent make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and its interactions with biological molecules.

Synthesis Methods

2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be synthesized using various methods, including the reaction of 2-amino-3,5-dimethylbenzoic acid with thiosemicarbazide, followed by the reaction of the resulting product with 2-methoxybenzaldehyde. Other methods include the reaction of 2-amino-3,5-dimethylbenzoic acid with thiosemicarbazone, followed by the reaction of the resulting product with 2-methoxybenzaldehyde. The synthesis of 2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a multi-step process that requires careful attention to detail and purification steps to ensure the purity of the final product.

properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-7-6-9-15(13(12)2)20-19-21-18(22)17(24-19)11-14-8-4-5-10-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYPLEXRSMYMIX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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